molecular formula C19H18N2O4 B11209015 N-(2,4-dimethoxyphenyl)-2-(3-formyl-1H-indol-1-yl)acetamide

N-(2,4-dimethoxyphenyl)-2-(3-formyl-1H-indol-1-yl)acetamide

Cat. No.: B11209015
M. Wt: 338.4 g/mol
InChI Key: LSLSDQMLQUZMBP-UHFFFAOYSA-N
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Description

  • N-(2,4-dimethoxyphenyl)-2-(3-formyl-1H-indol-1-yl)acetamide, also known as DMFA , is a synthetic organic compound.
  • Its chemical formula is C₁₈H₁₉N₂O₅ .
  • The compound features an indole ring system with a formyl group (CHO) at position 3 and an acetamide group (CONH₂) attached to the indole nitrogen.
  • DMFA exhibits interesting pharmacological properties, making it a subject of scientific research.
  • Preparation Methods

      Synthetic Routes:

      Industrial Production:

  • Chemical Reactions Analysis

      Common Reagents and Conditions:

      Major Products:

  • Scientific Research Applications

      Chemistry: DMFA serves as a building block for more complex molecules due to its versatile reactivity.

      Biology and Medicine:

      Industry: DMFA derivatives find applications in materials science and organic synthesis.

  • Mechanism of Action

    • DMFA’s mechanism of action depends on its specific derivatives.
    • It may interact with cellular targets, modulate signaling pathways, or affect gene expression.
    • Further studies are needed to elucidate its precise mode of action.
  • Comparison with Similar Compounds

      Similar Compounds:

    : PubChem Compound Summary: N-(2,4-dimethoxyphenyl)-2-(3-formyl-1H-indol-1-yl)acetamide : S. K. Singh, et al. (2014). Bioorganic & Medicinal Chemistry Letters, 24(15), 3423–3427. : M. A. El-Sayed, et al. (2019). Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 145–152.

    Properties

    Molecular Formula

    C19H18N2O4

    Molecular Weight

    338.4 g/mol

    IUPAC Name

    N-(2,4-dimethoxyphenyl)-2-(3-formylindol-1-yl)acetamide

    InChI

    InChI=1S/C19H18N2O4/c1-24-14-7-8-16(18(9-14)25-2)20-19(23)11-21-10-13(12-22)15-5-3-4-6-17(15)21/h3-10,12H,11H2,1-2H3,(H,20,23)

    InChI Key

    LSLSDQMLQUZMBP-UHFFFAOYSA-N

    Canonical SMILES

    COC1=CC(=C(C=C1)NC(=O)CN2C=C(C3=CC=CC=C32)C=O)OC

    Origin of Product

    United States

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